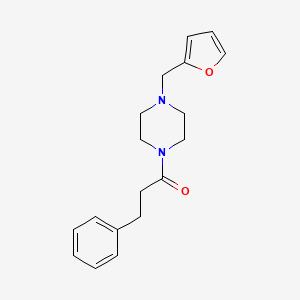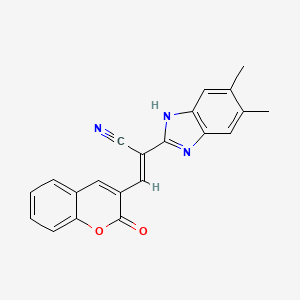
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine, also known as FMP, is a synthetic compound that belongs to the class of piperazine derivatives. FMP has been found to possess various biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
作用機序
The exact mechanism of action of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine is not fully understood. However, studies have suggested that 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine may exert its biological effects through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. Additionally, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been found to exhibit various biochemical and physiological effects. In particular, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to inhibit the activity of COX-2. Additionally, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been found to possess analgesic properties, with studies demonstrating its ability to reduce pain in animal models of inflammatory pain.
実験室実験の利点と制限
One of the main advantages of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine is its ability to exhibit multiple biological activities, making it a versatile compound for use in various experimental settings. Additionally, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been shown to possess good pharmacokinetic properties, with studies demonstrating its ability to cross the blood-brain barrier. However, one of the limitations of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several potential future directions for the study of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine. One area of interest is the development of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine-based therapies for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine and to identify potential molecular targets for its therapeutic use. Finally, the development of more efficient synthesis methods for 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine could facilitate its use in larger-scale experimental settings.
合成法
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine can be synthesized through a multi-step process that involves the reaction of 1-(2-furyl)ethanone with 3-phenylpropanoic acid in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with piperazine in the presence of a base, such as sodium hydride, to yield 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine.
科学的研究の応用
1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been extensively studied for its potential therapeutic applications. In particular, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been found to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis and osteoarthritis. Additionally, 1-(2-furylmethyl)-4-(3-phenylpropanoyl)piperazine has been shown to exhibit anti-cancer activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines.
特性
IUPAC Name |
1-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-18(9-8-16-5-2-1-3-6-16)20-12-10-19(11-13-20)15-17-7-4-14-22-17/h1-7,14H,8-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJJZNORKUKNRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Furan-2-ylmethyl)piperazin-1-yl]-3-phenylpropan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R)-1-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methylpiperazine](/img/structure/B5490466.png)
![2,6-dihydroxy-N-[2-(1H-indol-1-yl)ethyl]-N-methylbenzamide](/img/structure/B5490469.png)
![1-(3-{4-[(dimethylamino)methyl]-4-hydroxy-1-azepanyl}-3-oxopropyl)-2(1H)-pyridinone](/img/structure/B5490470.png)
![2-(allylthio)-4-{[5-(2-fluorophenyl)-2-furyl]methylene}-1,3-thiazol-5(4H)-one](/img/structure/B5490474.png)

![6-(2-methylphenyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490485.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5490492.png)
![4-(1-naphthylmethyl)-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]-2-piperazinone](/img/structure/B5490504.png)
![3-[4-(2-furyl)-2-oxo-3-buten-1-yl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5490507.png)
![6-[3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridine-2-carbonitrile](/img/structure/B5490518.png)
![4-bromo-N-[2-(2-furyl)-1-(4-morpholinylcarbonyl)vinyl]benzamide](/img/structure/B5490523.png)
![6-[2-(2-furyl)-1-methylvinyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5490530.png)
![4-(2,6-dimethylpyridin-3-yl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrimidin-2-amine](/img/structure/B5490547.png)
![4-({(2R,5S)-5-[(2-methylpyrimidin-4-yl)methyl]tetrahydrofuran-2-yl}methyl)thiomorpholine](/img/structure/B5490558.png)